molecular formula C12H11FN4S B1439433 4-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine CAS No. 1177343-69-9

4-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine

Cat. No.: B1439433
CAS No.: 1177343-69-9
M. Wt: 262.31 g/mol
InChI Key: WENWUUPJFXABEY-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine is a synthetic chemical hybrid featuring a benzothiazole core linked to a pyrazole moiety via an ethylamine chain. This molecular architecture is of significant interest in medicinal chemistry and drug discovery research. The benzothiazole scaffold is a privileged structure in anticancer and neuroprotective research, with derivatives demonstrating potent activity against various kinase targets, including Aurora kinases, JNK, and FLT3, which are crucial in cell proliferation and survival pathways . The incorporation of the pyrazole ring, a heterocycle known for its diverse pharmacological profile and presence in anti-inflammatory and anticancer agents, further enhances the potential of this compound as a versatile scaffold for developing enzyme inhibitors . The specific substitution with a fluorine atom is a common strategy in lead optimization to modulate a compound's electronic properties, metabolic stability, and binding affinity. This compound is supplied For Research Use Only and is intended for use in biochemical and cell-based assays to investigate signal transduction pathways and for the synthesis of novel derivatives in hit-to-lead optimization campaigns. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-fluoro-N-(2-pyrazol-1-ylethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4S/c13-9-3-1-4-10-11(9)16-12(18-10)14-6-8-17-7-2-5-15-17/h1-5,7H,6,8H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENWUUPJFXABEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NCCN3C=CC=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2-Amino-4-fluorobenzothiazole Core

  • A common route to benzothiazoles involves the cyclization of 2-aminothiophenol derivatives with appropriate carboxylic acid derivatives or aldehydes.
  • The fluorine substituent at the 4-position can be introduced via starting materials such as 4-fluoro-2-aminothiophenol or by electrophilic fluorination of the benzothiazole ring.
  • For example, 2-amino-6-thiocyanatobenzothiazole intermediates can be synthesized by reacting aniline derivatives with bromine and ammonium thiocyanate in acetic acid, followed by further functionalization.

Introduction of the 2-(1H-pyrazol-1-yl)ethyl Side Chain

  • The 2-amino group on the benzothiazole can be alkylated with 2-(1H-pyrazol-1-yl)ethyl halides or tosylates under basic conditions.
  • Alternatively, nucleophilic substitution of a 2-chloro-benzothiazole intermediate with 2-(1H-pyrazol-1-yl)ethylamine is feasible.
  • The reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) with bases like potassium carbonate to facilitate substitution.

Typical Reaction Conditions

  • Solvents: Ethanol, DMF, or acetonitrile are commonly used depending on the step.
  • Catalysts/Bases: Piperidine, potassium carbonate, or other mild bases facilitate condensation and substitution reactions.
  • Temperature: Reactions are generally conducted at moderate temperatures (room temperature to 100 °C) to optimize yields and minimize side reactions.
  • Purification: Crystallization, column chromatography, or MPLC (medium-pressure liquid chromatography) are employed to isolate and purify the final compound.

Representative Synthetic Scheme (Conceptual)

Step Reactants Conditions Product/Intermediate
1 4-fluoro-2-aminothiophenol + appropriate aldehyde or acid derivative Acidic or basic medium, heat 4-fluoro-1,3-benzothiazole core
2 4-fluoro-1,3-benzothiazole derivative + 2-(1H-pyrazol-1-yl)ethyl halide or amine DMF, K2CO3, 60–100 °C 4-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine

Research Findings and Optimization

  • Yield Optimization: Use of anhydrous conditions and dry solvents improves nucleophilic substitution efficiency.
  • Selectivity: The presence of the fluorine atom influences electronic properties, necessitating careful control of reaction parameters to avoid side reactions.
  • Catalyst Choice: Piperidine and other secondary amines can catalyze Knoevenagel condensations and cyclizations in related benzothiazole syntheses, but for this compound, base-mediated substitution is preferred.
  • Purity and Characterization: Final products are characterized by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Comparative Table of Related Benzothiazole Syntheses

Compound Key Intermediate Substitution Strategy Solvent Base/Catalyst Yield (%) Notes
This compound 4-fluoro-2-aminobenzothiazole Nucleophilic substitution with 2-(1H-pyrazol-1-yl)ethyl halide DMF K2CO3 60–75 Requires anhydrous conditions
2-amino-6-thiocyanatobenzothiazole (precursor) Aniline + bromine + ammonium thiocyanate Cyclization Acetic acid None 70–80 Intermediate for benzothiazole derivatives

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any nitro or carbonyl groups present.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or pyrazole positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Substituted benzothiazoles and pyrazoles.

Scientific Research Applications

4-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of N-substituted benzothiazol-2-amines. Key structural analogues include:

Compound Name Substituents (Position) Molecular Formula Key Features Reference
6-Fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine Imidazole (propyl linker), F (position 6) C₁₃H₁₃FN₄S Longer alkyl chain; imidazole moiety enhances π-π stacking
4-Chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine Chlorine (position 4), pyridine (methyl linker) C₁₃H₁₀ClN₃S Chlorine increases lipophilicity; pyridine improves solubility
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine Pyrazole (methyl linker), thiazole core C₇H₉N₅S Smaller molecular weight; simpler synthesis

Physicochemical Properties

  • Solubility : The pyrazole-ethylamine side chain may enhance aqueous solubility compared to pyridine-methyl analogues due to increased hydrogen-bonding capacity .
  • Melting Point: Fluorinated benzothiazoles (e.g., mp 108–110°C for N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine ) typically exhibit higher melting points than non-halogenated derivatives due to stronger intermolecular interactions.

Biological Activity

4-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H11FN4S. The presence of the pyrazole and benzothiazole moieties contributes to its biological activity, particularly in targeting various enzymes and receptors.

The compound's biological activity is largely attributed to its ability to interact with specific molecular targets. Here are some key mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It can act as a ligand for various receptors, altering signaling pathways that regulate cellular functions.
  • Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related pyrazole derivatives:

Activity Description Reference
AntitumorExhibits inhibitory effects on cancer cell lines by targeting specific kinases.
Anti-inflammatoryReduces inflammation markers in vitro and in vivo models.
AntimicrobialDemonstrates effectiveness against various bacterial strains.
AntioxidantPotential to scavenge free radicals and reduce oxidative damage.

Case Studies

Several studies have explored the biological effects of this compound:

  • Antitumor Studies : In a study examining the compound's effect on breast cancer cell lines, it was found to significantly inhibit cell growth through apoptosis induction and cell cycle arrest at the G2/M phase. This was linked to the downregulation of cyclin B1 and upregulation of p53 levels.
  • Anti-inflammatory Effects : Research indicated that the compound reduced lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, suggesting its potential as an anti-inflammatory agent by inhibiting the NF-kB pathway.
  • Antimicrobial Activity : A series of pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzothiazole or pyrazole rings can lead to enhanced potency or selectivity for specific targets.

Key Findings:

  • Fluorine Substitution : The introduction of fluorine atoms has been shown to enhance lipophilicity and improve binding affinity to certain receptors.
  • Alkyl Chain Variation : Changes in the length or branching of the ethyl chain can affect pharmacokinetic properties such as absorption and distribution.

Q & A

Basic Question

  • NMR Spectroscopy : ¹H/¹³C NMR identifies protons and carbons in the benzothiazole (δ 7.2–8.5 ppm) and pyrazole (δ 6.5–7.0 ppm) moieties. Discrepancies in integration ratios may indicate byproducts .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 317.08).
    Advanced Question
  • X-ray Crystallography : Resolves stereoelectronic effects, such as dihedral angles between benzothiazole and pyrazole rings (e.g., 6.5–34.0° deviations observed in similar structures) .
  • Elemental Analysis : Validates C, H, N, S content (e.g., C: 60.5%, H: 4.1%, N: 17.6%, S: 10.1%) to detect impurities .

How should researchers design biological assays to evaluate its pharmacological potential?

Basic Question

  • In Vitro Antimicrobial Assays : Use broth microdilution (MIC ≤ 16 µg/mL) against S. aureus and E. coli to compare with fluoro-benzothiazole analogs .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ < 50 µM) .
    Advanced Question
  • Mechanistic Studies : Molecular docking (e.g., AutoDock Vina) to predict binding to HIV-1 protease (ΔG ≈ -9.5 kcal/mol) or cyclooxygenase-2 (COX-2) .
  • Contradiction Analysis : If antifungal activity contradicts literature (e.g., low efficacy against C. albicans), assess substituent effects via 3D-QSAR models .

What computational strategies can predict its reactivity and interaction with biological targets?

Advanced Question

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study fluorine’s electron-withdrawing effects on benzothiazole’s aromaticity .
  • Molecular Dynamics Simulations : Simulate ligand-protein stability (e.g., 100 ns MD runs for PDE4B inhibition) to identify key residues (e.g., Phe446, Tyr329) .
  • ADMET Prediction : SwissADME estimates logP (~3.2) and BBB permeability (CNS < -2) to prioritize analogs .

How can structure-activity relationship (SAR) studies improve its bioactivity?

Advanced Question

  • Substituent Variation : Replace the 4-fluoro group with Cl or CF₃ to enhance lipophilicity. Modify the ethyl linker to a propyl chain for increased flexibility .
  • Pyrazole Ring Modifications : Introduce methyl or phenyl groups at pyrazole’s N1 position to test steric effects on target binding .
  • Data-Driven SAR : Use ICReDD’s feedback loop to correlate synthetic feasibility (e.g., step economy) with bioactivity trends .

What methodologies assess its stability under varying experimental conditions?

Basic Question

  • pH Stability : Incubate in buffers (pH 1–13) for 24h; monitor degradation via HPLC (e.g., t₁/₂ = 8h at pH 7.4) .
  • Thermal Analysis : TGA/DSC identifies decomposition points (>200°C) .
    Advanced Question
  • Photostability : Expose to UV light (λ = 254 nm) and quantify isomerization using circular dichroism .

How can researchers resolve regioselectivity challenges in its synthesis?

Advanced Question

  • Directing Groups : Introduce a nitro group at benzothiazole’s C6 to steer coupling to the ethyl-pyrazole moiety .
  • Kinetic vs. Thermodynamic Control : Vary reaction time and temperature (e.g., 60°C vs. 120°C) to favor desired regioisomers .
  • Crystallography-Guided Design : Compare crystal packing (e.g., π-π interactions in molecule A vs. B) to predict dominant pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine

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